molecular formula C9H8BrNO B13491748 (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B13491748
M. Wt: 226.07 g/mol
InChI Key: GJSLWXGTMFHIII-QMMMGPOBSA-N
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Description

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core substituted with an amino group at the 3-position and a bromine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 2,3-dihydro-1H-inden-1-one to introduce the bromine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indanone derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-6-bromo-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern on the indanone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

(3S)-3-amino-6-bromo-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8BrNO/c10-5-1-2-6-7(3-5)9(12)4-8(6)11/h1-3,8H,4,11H2/t8-/m0/s1

InChI Key

GJSLWXGTMFHIII-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](C2=C(C1=O)C=C(C=C2)Br)N

Canonical SMILES

C1C(C2=C(C1=O)C=C(C=C2)Br)N

Origin of Product

United States

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